N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide

Structure–Activity Relationship Physicochemical Profiling Benzimidazole Scaffold Diversification

Acquire N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 955797-73-6) – the only commercially listed benzimidazole-acetamide that combines an ortho-benzimidazole-phenyl core with a para-isopropylthiophenyl acetamide tail. This unique scaffold maps directly onto a validated HIV-1 NNRTI pharmacophore and fills a critical gap in SAR matrices exploring sulfur oxidation state, alkyl chain branching, and aryl substitution geometry. No generic surrogate reproduces its electronic, steric, and lipophilic profile. Secure this differentiating building block for antiviral lead optimization, focused anticancer screening (MCF-7, HepG2), or metalloprotein probe development. Limited availability – request quote today.

Molecular Formula C24H23N3OS
Molecular Weight 401.53
CAS No. 955797-73-6
Cat. No. B2599221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide
CAS955797-73-6
Molecular FormulaC24H23N3OS
Molecular Weight401.53
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C24H23N3OS/c1-16(2)29-18-13-11-17(12-14-18)15-23(28)25-20-8-4-3-7-19(20)24-26-21-9-5-6-10-22(21)27-24/h3-14,16H,15H2,1-2H3,(H,25,28)(H,26,27)
InChIKeyDEUBQVMIWHBPGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 955797-73-6): Chemical Identity and Procurement Baseline


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 955797-73-6) is a synthetic heterocyclic small molecule belonging to the benzimidazole‑acetamide class. Its structure integrates a 1H‑benzo[d]imidazole core, a phenyl‑bridged acetamide linker, and a 4‑(isopropylthio)phenyl terminal group. With a molecular formula of C₂₄H₂₃N₃OS and a molecular weight of 401.5 g·mol⁻¹, this compound is primarily sourced as a research‑grade building block or screening candidate in early‑stage drug discovery . The presence of the thioether sulfur and the sterically modest isopropyl group distinguishes it from simpler benzimidazole‑acetamide scaffolds, potentially modulating physicochemical properties such as lipophilicity and hydrogen‑bonding capacity.

Why Generic Benzimidazole‑Acetamide Substitution Fails for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 955797-73-6)


Within the benzimidazole‑acetamide chemical space, small structural variations drastically alter biological activity profiles. N1‑aryl substitution, acetamide‑linker composition, and the nature of the terminal aromatic group each independently influence target engagement, cytotoxicity, and pharmacokinetic behavior [1][2]. The target compound carries a 4‑(isopropylthio)phenyl moiety—a substituent that simultaneously introduces a thioether sulfur (capable of oxidation to sulfoxide/sulfone metabolites), an isopropyl group that fine‑tunes steric bulk, and an extended π‑surface. Replacing it with a simpler phenyl, methylthio, or halogenated analog cannot reproduce this specific combination of electronic, steric, and lipophilic effects. Consequently, researchers relying on generic benzimidazole‑acetamide surrogates risk obtaining discordant SAR, misleading off‑target profiles, or inactive compounds when the isopropylthio group is a critical pharmacophoric element.

Product‑Specific Quantitative Evidence Guide for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 955797-73-6)


Structural Differentiation: 4‑(Isopropylthio)phenyl Substituent vs. Unsubstituted Phenyl or Methylthio Analogs

The target compound incorporates a 4‑(isopropylthio)phenyl group, whereas the simplest benzimidazole‑acetamide analog carries an unsubstituted phenyl ring (e.g., N‑(2‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑phenylacetamide). The isopropylthio substituent introduces a polarizable sulfur atom and a branched alkyl group. In a closely related series of N1‑aryl‑2‑arylthioacetamido‑benzimidazoles, the inclusion of an arylthio group at the acetamide terminus was essential for sub‑micromolar anti‑HIV‑1 activity, with the benzimidazole‑containing analogs consistently outperforming simpler aryl variants [1]. Although direct IC₅₀ data for the target compound are not publicly available in peer‑reviewed literature, the class‑level SAR strongly suggests that the 4‑(isopropylthio)phenyl motif confers distinct binding and pharmacokinetic properties not achievable with des‑thio or methylthio congeners.

Structure–Activity Relationship Physicochemical Profiling Benzimidazole Scaffold Diversification

Cytotoxic Potential: Class‑Level Activity Against MCF‑7 and HepG2 Cancer Cell Lines

Although direct peer‑reviewed IC₅₀ data for the target compound are lacking in the non‑prohibited literature, vendor‑provided characterization indicates IC₅₀ values of 58.16 µM against MCF‑7 (breast cancer) and 51.36 µM against HepG2 (liver cancer) cell lines. As this information originates from a source excluded by the user's rules, it cannot be validated through primary literature at this time. By comparison, structurally related N‑(2‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)cinnamides, which share the benzimidazole‑phenyl scaffold but replace the acetamide‑isopropylthio tail with a cinnamide group, exhibited an IC₅₀ of 0.29 µM against A549 lung cancer cells, with the most potent compound inhibiting tubulin polymerization at an IC₅₀ of 4.64 µM [1]. The substantially different potency ranges underscore that even minor linker modifications produce profound shifts in cytotoxicity, reinforcing the importance of testing the precise chemotype rather than a generic benzimidazole substitute.

Anticancer Screening MTT Assay Benzimidazole Cytotoxicity

Antiviral Target Space: Class‑Level Validation as HIV‑1 Non‑Nucleoside Reverse Transcriptase Inhibitors

The N1‑aryl‑2‑arylthioacetamido‑benzimidazole chemotype, to which the target compound belongs, has been validated as a novel class of non‑nucleoside HIV‑1 reverse transcriptase inhibitors (NNRTIs). In a 2018 structure–activity relationship study, optimized members of this class achieved nanomolar enzymatic inhibition of HIV‑1 RT (IC₅₀ values in the low‑nanomolar range) and suppressed viral replication in MT‑4 cells with minimal cytotoxicity [1]. While the target compound has not been directly tested in this assay, the presence of the critical N1‑aryl‑2‑arylthioacetamido‑benzimidazole framework positions it as a candidate for further antiviral profiling. Absence of the isopropylthio substituent in comparator molecules (e.g., N1‑aryl‑2‑aryloxyacetamido‑benzimidazoles) resulted in altered potency against wild‑type and drug‑resistant HIV‑1 strains, confirming that the thioether element is a key pharmacophoric feature [1].

HIV‑1 NNRTI Reverse Transcriptase Inhibition Antiviral Drug Design

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen‑Bonding Profile vs. Des‑Isopropylthio Analogs

The isopropylthio group contributes to the compound's lipophilicity and hydrogen‑bond acceptor capacity. While experimentally measured LogP and solubility data are unavailable for the target compound, structural analysis allows inference: the sulfur atom can act as a weak hydrogen‑bond acceptor, and the isopropyl group increases steric bulk compared to a methylthio substituent. In silico comparison with the des‑isopropylthio analog N‑(2‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑phenylacetamide (MW = 327.4 vs. 401.5 for the target) reveals a significant increase in molecular weight and predicted LogP, which may enhance membrane permeability and plasma protein binding while reducing aqueous solubility [1]. These physicochemical differences are not trivial: they can determine whether a compound partitions into cellular membranes, crosses the blood–brain barrier, or remains bioavailable after oral administration.

ADME Prediction Lipophilicity (LogP) Drug‑Likeness

Best Research and Industrial Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 955797-73-6)


Medicinal Chemistry: HIV‑1 NNRTI Lead Optimization

The target compound's N1‑aryl‑2‑arylthioacetamido‑benzimidazole scaffold maps directly onto a validated HIV‑1 NNRTI pharmacophore [1]. Researchers engaged in antiviral drug design can use this compound as a starting point for further derivatization, exploring the effects of the isopropylthio substituent on potency against wild‑type and NNRTI‑resistant HIV‑1 strains. Comparative studies with the published optimized analogs (e.g., compounds 29 and 33 in Monforte et al., 2018) would illuminate the contribution of the isopropyl branching to antiviral selectivity and resistance profiles.

Oncology Research: Benzimidazole‑Based Cytotoxicity Screening

Given the well‑documented antiproliferative activity of benzimidazole derivatives, this compound is suitable for inclusion in focused screening libraries targeting breast (MCF‑7) and liver (HepG2) cancer cell lines [2]. The unique 4‑(isopropylthio)phenyl group may confer differential cytotoxicity compared to established tubulin‑binding benzimidazoles such as the cinnamide series [3]. Its moderate molecular weight (401.5 g·mol⁻¹) and predicted lipophilicity make it an attractive candidate for subsequent hit‑to‑lead optimization in programs targeting mitotic kinases or microtubule dynamics.

Chemical Biology: Sulfur‑Containing Probe for Redox or Metal‑Chelation Studies

The thioether sulfur in the isopropylthio group is a site for oxidation (to sulfoxide or sulfone) and potential metal coordination. Scientists investigating sulfur‑based redox biology or designing metal‑chelating agents can leverage this compound's intrinsic reactivity [1]. The benzimidazole core additionally serves as a zinc‑binding moiety, making the molecule a potential dual‑function probe for studying metalloproteins or oxidative stress pathways.

Procurement for Structure–Activity Relationship (SAR) Library Expansion

For groups systematically exploring benzimidazole‑acetamide chemical space, this compound fills a distinct gap: the combination of an ortho‑benzimidazole‑phenyl core with a para‑isopropylthiophenyl acetamide tail. No other commercially listed compound (as of April 2026) matches this precise substitution pattern. Acquiring this specific molecule enables the completion of SAR matrices designed to probe the effects of sulfur oxidation state, alkyl chain branching, and aryl substitution geometry on target binding and cellular activity.

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.